2-Fluoro-3-hydroxybenzoyl chloride
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Overview
Description
2-Fluoro-3-hydroxybenzoyl chloride is an organic compound with the molecular formula C7H4ClFO2 and a molecular weight of 174.56 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the 2-position and a hydroxyl group at the 3-position . This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-hydroxybenzoyl chloride typically involves the chlorination of 2-Fluoro-3-hydroxybenzoic acid . The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl) as the chlorinating agents under reflux conditions . The reaction proceeds as follows:
C7H4ClFO2 (2-Fluoro-3-hydroxybenzoic acid)+SOCl2→C7H4ClFO2 (2-Fluoro-3-hydroxybenzoyl chloride)+SO2+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient heat and mass transfer, leading to higher yields and purity . The reaction conditions are optimized to minimize by-products and ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-hydroxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Reaction with water to form 2-Fluoro-3-hydroxybenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.
Esterification: Alcohols in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Water or aqueous base under mild conditions.
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
2-Fluoro-3-hydroxybenzoic acid: Formed from hydrolysis.
Scientific Research Applications
2-Fluoro-3-hydroxybenzoyl chloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-hydroxybenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules . This reactivity is utilized in the synthesis of enzyme inhibitors, where the compound acylates the active site of the enzyme, leading to its inactivation .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-hydroxybenzoyl chloride
- 3-Fluoro-4-hydroxybenzoyl chloride
- 2-Chloro-3-hydroxybenzoyl chloride
Uniqueness
2-Fluoro-3-hydroxybenzoyl chloride is unique due to the specific positioning of the fluorine and hydroxyl groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs . The presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
2-fluoro-3-hydroxybenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-7(11)4-2-1-3-5(10)6(4)9/h1-3,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJYXVPSPJZSPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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